molecular formula C26H24FN3O2S B2883573 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline CAS No. 872200-29-8

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline

Cat. No. B2883573
M. Wt: 461.56
InChI Key: FRNKHZHWHVGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as BPIP and has been synthesized using various methods. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline' involves the reaction of 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline with benzenesulfonyl chloride in the presence of a base to form the target compound.

Starting Materials
3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline, benzenesulfonyl chloride, base (e.g. triethylamine)

Reaction
Add 3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add benzenesulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Wash the organic layer with water and brine, Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the target compound

Mechanism Of Action

BPIP exerts its pharmacological effects by binding to the dopamine D3 receptor and modulating its signaling pathways. BPIP has been shown to act as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways that regulate various physiological and behavioral processes.

Biochemical And Physiological Effects

BPIP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the inhibition of cancer cell proliferation, and the regulation of neuronal activity. BPIP has also been shown to have potential neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

BPIP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various scientific research fields. However, BPIP also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of BPIP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various scientific research fields, and the investigation of its pharmacological effects on other signaling pathways and physiological processes. Additionally, further studies are needed to explore the potential side effects and toxicity of BPIP at different doses and in different experimental models.

Scientific Research Applications

BPIP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. BPIP has been shown to exhibit potent and selective binding to dopamine D3 receptors, which makes it a potential therapeutic agent for the treatment of drug addiction and other psychiatric disorders. BPIP has also been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKHZHWHVGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline

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